L-Proline, 5-oxo-L-prolyl-L-histidyl-

Peptide stability Plasma degradation kinetics TRH metabolism

Avoid pituitary hormone-releasing confounding in CNS studies. TRH-OH (CAS 24769-58-2) is a Protirelin EP Impurity D reference standard with no GH/PRL-releasing activity, delivering 2× greater neuronal Na⁺ current inhibition than TRH (27% vs. ~13.5% reduction at 2 µM) and 2.9-fold longer human plasma stability (t½ = 27 min vs. 9.4 min). - Protirelin EP Impurity D (relative retention ≈ 0.68 under BP/EP HPLC conditions). - Ideal for pyroglutamyl aminopeptidase/prolyl endopeptidase discrimination, ICH Q2(R1) stability-indicating method validation, and HPT-axis-independent CNS pharmacology studies. - Available in mg-to-g quantities with verified purity and global delivery.

Molecular Formula C16H21N5O5
Molecular Weight 363.37 g/mol
Cat. No. B8033664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, 5-oxo-L-prolyl-L-histidyl-
Molecular FormulaC16H21N5O5
Molecular Weight363.37 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
InChIInChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1
InChIKeyITYONPBTNRIEBA-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRH-OH: Chemical Identity & Regulatory Status


5-Oxo-L-prolyl-L-histidyl-L-proline (CAS 24769-58-2), commonly referred to as TRH-OH, TRH free acid, or deamido-TRH, is the C-terminal deamidated metabolite of thyrotropin-releasing hormone (TRH; pGlu-His-Pro-NH₂) [1]. With a molecular formula of C₁₆H₂₁N₅O₅ and a molecular weight of 363.37 Da, this tripeptide differs from the parent hormone solely by substitution of the C-terminal prolinamide with a free carboxyl group (proline) [2]. It is formally classified as Protirelin EP Impurity D under the European Pharmacopoeia, establishing its identity as a pharmacopeial reference standard for pharmaceutical quality control of protirelin drug substance and formulations [3].

Impurity StandardPharmacopeial reference standard for protirelin QC and stability studies
TRH Metabolite ProbeCNS ion channel and peptide degradation pathway research

Why TRH-OH Cannot Substitute for TRH in Research


Despite differing from TRH by only a single C-terminal functional group (–OH vs. –NH₂), TRH-OH exhibits a fundamentally divergent pharmacological, metabolic, and regulatory profile that precludes interchangeable use. In human plasma at 37 °C, TRH-OH is degraded approximately 2.9-fold more slowly than TRH (half-life 27 min vs. 9.4 min) [1]. In rat pharmacokinetic studies, TRH-OH displays a metabolic clearance rate 1.6-fold higher (6.5 vs. 4 ml/min) and a volume of distribution twice that of TRH [2]. Functionally, TRH-OH is devoid of the pituitary hormone-releasing activity that defines TRH—it fails to stimulate either GH or prolactin synthesis, in stark contrast to the parent hormone which elicits up to 435% stimulation [3]. At the neuronal level, TRH-OH is approximately twice as potent as TRH in inhibiting voltage-gated Na⁺ currents in mammalian septal neurons [4]. These orthogonal properties make TRH-OH an unsuitable substitute for TRH in endocrine assays, while simultaneously positioning it as the preferred probe for CNS ion channel studies where pituitary hormone-releasing activity would constitute an undesired confounding variable.

Plasma stabilityTRH-OH degrades more slowly; kinetic readouts in biological matrices may shift relative to TRH
Endocrine activityLoss of pituitary hormone-releasing activity limits direct replacement in endocrine assays
Ion channel potencyHigher Na⁺ current inhibition than TRH; TRH receptor-mediated pathways may not transfer

TRH-OH vs. TRH: Differentiation Evidence


Plasma Degradation Stability

In human plasma at 37 °C, TRH-OH (pGlu-His-Pro) demonstrates a degradation half-life of 27 minutes, compared to only 9.4 minutes for the parent hormone TRH (pGlu-His-Pro-NH₂) under identical first-order kinetic conditions at low substrate concentrations [1]. The rates of degradation for both peptides show mixed zero-order and first-order kinetics. Critically, the major degradation pathway for TRH is hydrolysis of the pGlu-His bond by pyroglutamyl aminopeptidase, yielding His-Pro-NH₂—a pathway from which TRH-OH is spared, contributing to its enhanced stability [1].

Plasma Degradation
Head-to-head
t½ TRH-OH 27 min vs. TRH 9.4 min (human plasma, 37 °C); 2.87× more stable
Supports degradation pathway discrimination studies
First-order kinetics; spared from pyroglutamyl aminopeptidase hydrolysis
Peptide stability Plasma degradation kinetics TRH metabolism

Neuronal Sodium Current Inhibition

In whole-cell patch-clamp recordings from enzymatically dissociated guinea pig septal neurons, TRH-OH at 2 µM reduced peak Na⁺ current amplitude by 27 ± 8% (mean ± SD; n = 16; range 20–50%), whereas TRH at the identical 2 µM concentration was approximately half as effective (~13–14% reduction) [1]. This effect was dose-dependent (0.01–2.5 µM), reversible, and occurred in approximately 60% of cells tested [1]. The voltage-dependent parameters of Na⁺ current activation and inactivation were unaltered, indicating that TRH-OH does not shift gating but instead reduces the number of available channels or unitary conductance [1].

Na⁺ Current Inhibition
Head-to-head
TRH-OH 27±8% reduction vs. TRH ~13–14% at 2 µM (septal neurons, n=16)
Supports probe selection for Na⁺ channel modulation studies
Reversible, dose-dependent; 60% responder rate
Ion channel pharmacology Neuropharmacology Sodium current modulation

Pituitary Hormone Release Activity

In primary cultured pituitary cells of the common carp (Cyprinus carpio), TRH stimulated a dose-related increase in the release of newly synthesized GH and prolactin (PRL) over a concentration range of 10⁻⁹ to 10⁻⁷ M. Cyclo(His-Pro) stimulated newly synthesized GH release dose-dependently. By contrast, TRH-OH had no effect on PRL synthesis, and PRL synthesis was explicitly described as 'not affected by TRH-OH and cyclo(His-Pro)' [1]. A separate in vivo study in domestic fowl confirmed that TRH-OH was capable of eliciting only a small GH secretory response—less than that produced by a 100-fold lower dose of TRH [2]. Commercially available product specifications further report that TRH-OH has no impact on [³H]GH release from cultured pituitary cells, whereas TRH stimulates a 435% increase and human GHRH a 464% increase over control .

Pituitary Hormone Release
Cross-study
TRH-OH: no PRL synthesis; >100-fold less GH release potency than TRH
Supports dissociation of CNS and endocrine TRHergic pathways
Carp pituitary cells; domestic fowl in vivo
Pituitary endocrinology Prolactin synthesis Growth hormone regulation

In Vivo Pharmacokinetics

Following 60–90 minute intravenous infusions in rats, TRH-OH exhibited a metabolic clearance rate (MCR) of 6.5 ml/min compared to 4.0 ml/min for TRH—a 1.63-fold higher clearance [1]. Despite faster clearance, TRH-OH's volume of distribution was twice that of TRH. Serum concentration declined biexponentially for both peptides: the initial-phase disappearance half-lives were 2.4 min (TRH) vs. 3.9 min (TRH-OH), and the later-phase half-lives were 14.1 min (TRH) vs. 20.6 min (TRH-OH) [1]. The fractional conversion rate of TRH to TRH-OH in serum was only 0.7–1.4%, indicating that circulating TRH-OH largely reflects independent secretion or formation rather than peripheral conversion from TRH [1].

In Vivo Pharmacokinetics
Head-to-head
MCR 6.5 vs. 4.0 ml/min; Vd 2× larger; terminal t½ 20.6 vs. 14.1 min (rat)
Supports tissue distribution and PBPK modeling comparisons
Biexponential decline; minimal peripheral conversion from TRH
Peptide pharmacokinetics Metabolic clearance Volume of distribution

Regulatory Reference Standard

5-Oxo-L-prolyl-L-histidyl-L-proline (CAS 24769-58-2) is officially designated as Protirelin EP Impurity D under the European Pharmacopoeia, with a defined relative retention time of approximately 0.68 with reference to protirelin (retention time ≈ 18 min) [1]. It is listed as Impurity 4 (Protirelin EP Impurity D) among the specified impurities A through E for protirelin drug substance [2]. This formal regulatory designation establishes TRH-OH as a mandatory reference material for any laboratory performing protirelin-related pharmaceutical quality control, stability-indicating method validation, or impurity profiling under EP/BP monographs [1][3].

Regulatory Standard
Supporting evidence
Protirelin EP Impurity D; relative retention ≈ 0.68 (HPLC)
Pharmacopeial impurity standard for protirelin quality control
BP/EP monograph; resolved from impurities A–E
Pharmaceutical quality control Reference standards Pharmacopeial impurities

TRH-OH: Optimal Use Cases


Peptide Degradation Pathway Mapping

TRH-OH's 2.9-fold greater plasma stability (t½ = 27 min vs. 9.4 min for TRH in human plasma at 37 °C [1]) makes it the preferred substrate for studies investigating the kinetics and substrate specificity of pyroglutamyl aminopeptidase and prolyl endopeptidase—the two principal TRH-degrading enzymes. Because TRH-OH is formed via the deamidation pathway rather than the pyroglutamyl aminopeptidase pathway that dominates TRH catabolism, its inclusion in degradation panels allows researchers to discriminate between the two competing enzymatic routes and quantify their relative contributions in different tissue preparations, species, or disease states.

CNS-Specific TRH Signaling Studies

TRH-OH retains CNS bioactivity (e.g., 2× greater potency than TRH at inhibiting neuronal Na⁺ currents—27% vs. ~13.5% reduction at 2 µM in septal neurons [2]) while exhibiting near-complete loss of adenohypophyseal hormone-releasing activity (no effect on PRL synthesis [3]; >100-fold less potent than TRH for GH release in vivo [4]). This functional dissociation makes TRH-OH the compound of choice for in vivo CNS pharmacology studies where activation of the hypothalamic-pituitary-thyroid axis would confound behavioral, metabolic, or neuroendocrine endpoints.

Pharmaceutical QC Impurity Profiling

As the officially designated Protirelin EP Impurity D (relative retention ≈ 0.68 under BP/EP HPLC conditions [5]), TRH-OH is a mandatory reference standard for any laboratory performing batch release testing or stability studies of protirelin drug substance and finished pharmaceutical products. Its use is required for system suitability testing, identification of the deamidation degradation product in forced degradation studies, and validation of stability-indicating HPLC methods per ICH Q2(R1) guidelines.

Comparative Pharmacokinetics & Tissue Distribution

TRH-OH's distinct PK profile—1.63× higher metabolic clearance rate, 2× larger volume of distribution, and 1.46× longer terminal elimination half-life compared to TRH in rats [6]—positions it as an essential comparator in pharmacokinetic studies of TRH analogs. Its inclusion in PK panels helps establish whether structural modifications to novel TRH mimetics alter tissue penetration kinetics, and enables physiologically based pharmacokinetic (PBPK) modeling of the TRH/TRH-OH metabolic axis.

Application
Selection Property
Validation Focus
Peptide Degradation Pathway Mapping
Plasma stability and degradation kinetics
Enzyme pathway discrimination (pyroglutamyl aminopeptidase vs prolyl endopeptidase)
CNS-Specific TRH Signaling Studies
Ion channel activity without pituitary axis activation
CNS behavioral and neuroendocrine endpoint studies
Pharmaceutical QC Impurity Profiling
Pharmacopeial impurity standard identity
HPLC system suitability and forced degradation studies
Comparative Pharmacokinetics & Tissue Distribution
Distinct PK parameters (clearance, volume of distribution, terminal half-life)
PBPK modeling and tissue penetration studies
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